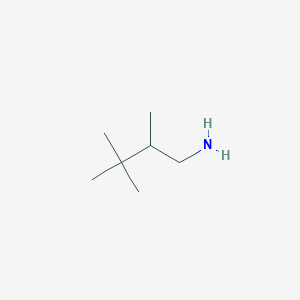

2,3,3-Trimethylbutan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3,3-Trimethylbutan-1-amine is a useful research compound. Its molecular formula is C7H17N and its molecular weight is 115.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. What are the recommended synthetic routes for 2,3,3-Trimethylbutan-1-amine and its derivatives in academic research?

Basic Research Question

The synthesis of this compound derivatives can be achieved via alkylation or reductive amination. For example, analogous methods to tritylamine-mediated alkylation involve reacting the amine with aldehydes or ketones in the presence of phosphorus trichloride in acetic acid, followed by hydrolysis to yield free aminoalkyl derivatives . For derivatives like Sibutramine (a pharmacologically relevant compound), the core structure is synthesized by cyclobutyl group formation via [2+2] cycloaddition, followed by N-methylation and chlorophenyl substitution .

Key Considerations :

- Use anhydrous conditions to prevent side reactions.

- Monitor reaction progress via TLC or GC-MS to optimize yield.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

Characterization should combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity and regiochemistry (e.g., methyl group positioning).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Derivatization : For trace quantification, derivatize with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV detection in HPLC .

Example Workflow :

Derivatize the amine with CNBF (1:2 molar ratio, 60°C, 1 hr).

Analyze via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

While specific data for this compound are limited, general tertiary amine precautions apply:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation exposure (amines are often respiratory irritants).

- Waste Disposal : Neutralize acidic residues before segregating as hazardous organic waste .

Emergency Response :

- Skin contact: Wash with soap and water for 15 minutes.

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with aromatic substituents?

Advanced Research Question

Aromatic substitution (e.g., chlorophenyl groups) often faces steric hindrance. Strategies include:

- Catalytic Systems : Use Pd/C or CuI to facilitate coupling reactions under mild conditions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Temperature Control : Lower reaction temperatures (0–25°C) reduce side reactions in sensitive alkylation steps .

Case Study :

Sibutramine synthesis requires precise stoichiometry (1:1.2 amine:chlorophenyl precursor) and inert atmosphere (N2) to prevent oxidation .

Q. What pharmacological models are suitable for studying the activity of this compound derivatives?

Advanced Research Question

Derivatives like Sibutramine act as serotonin-norepinephrine reuptake inhibitors (SNRIs). Research methodologies include:

- In Vitro Assays : Radioligand binding studies (e.g., 3H-citalopram for serotonin transporters) .

- In Vivo Models : Rodent studies assessing thermogenesis or feeding behavior (dose range: 5–20 mg/kg).

Data Interpretation :

- Use Higgins’ I2 statistic to quantify heterogeneity in meta-analyses of pharmacological data .

- Address contradictions (e.g., conflicting efficacy reports) via subgroup analysis based on derivative substituents .

Q. How can computational chemistry predict metabolic pathways of this compound derivatives?

Advanced Research Question

- Density Functional Theory (DFT) : Predicts sites of cytochrome P450-mediated oxidation (e.g., methyl group demethylation) .

- Molecular Dynamics (MD) : Simulates binding affinity to metabolic enzymes (e.g., CYP2D6).

Validation :

Compare computational results with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

属性

分子式 |

C7H17N |

|---|---|

分子量 |

115.22 g/mol |

IUPAC 名称 |

2,3,3-trimethylbutan-1-amine |

InChI |

InChI=1S/C7H17N/c1-6(5-8)7(2,3)4/h6H,5,8H2,1-4H3 |

InChI 键 |

CGXTZRLPKKSQOC-UHFFFAOYSA-N |

规范 SMILES |

CC(CN)C(C)(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。